![molecular formula C4H6N4O2S B1274025 [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid CAS No. 401638-68-4](/img/structure/B1274025.png)

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

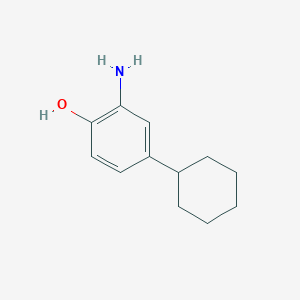

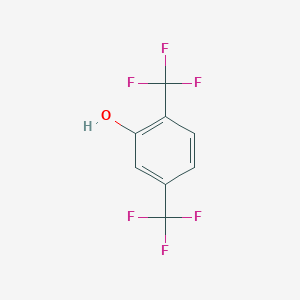

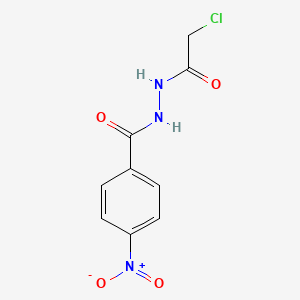

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid is a chemical compound with the molecular formula C4H6N4O2S . It has a molecular weight of 174.18 . The IUPAC name for this compound is [(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid .

Molecular Structure Analysis

The InChI code for [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid is1S/C4H6N4O2S/c5-3-6-4(8-7-3)11-1-2(9)10/h1H2, (H,9,10) (H3,5,6,7,8) . The canonical SMILES representation is C(C1=NC(=NN1)N)C(=O)O . Physical And Chemical Properties Analysis

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid is a solid at room temperature . It has a molecular weight of 142.12 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.9 .科学的研究の応用

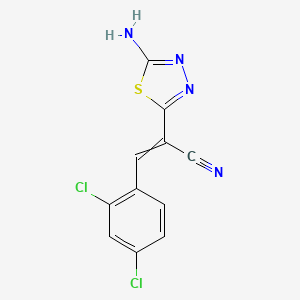

Synthesis of 1,2,4-Triazole-Containing Scaffolds

The compound is used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . These scaffolds are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Anticancer Agents

Novel 1,2,4-triazole derivatives, including those synthesized from [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid, have shown promising results as anticancer agents . Some of these compounds have demonstrated cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 .

Inhibitor of Mitochondrial and Chloroplast Function

The compound is known to inhibit mitochondrial and chloroplast function . This property makes it useful in studying these organelles and their roles in cellular processes .

Herbicide and Cotton Defoliant

Commercial grade 3-amino-1,2,4-triazole, which generally contains catalase anti-inhibitory impurities, is used as a herbicide and cotton defoliant . This shows its application in the agricultural industry .

Applications in Microbiology

By applying 3-amino-1,2,4-triazole to a yeast cell culture, an increased level of HIS3 expression is required for the yeast cell to survive . This property is used in microbiological research to study gene expression and cellular survival mechanisms .

Broad Applications in Drug Discovery

Even though 1,2,3-triazoles are absent in nature, they have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This highlights the versatility and importance of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid in various scientific fields .

作用機序

Target of Action

Similar compounds, such as 1,2,4-triazoles, have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .

Mode of Action

It’s known that 1,2,4-triazoles can interact with their targets via hydrogen bonding , which could potentially lead to inhibition or modulation of the target’s activity .

Biochemical Pathways

Given its structural similarity to 1,2,4-triazoles, it may influence pathways related to kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .

Result of Action

Similar compounds, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines .

Action Environment

It’s known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .

特性

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c5-3-6-4(8-7-3)11-1-2(9)10/h1H2,(H,9,10)(H3,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQLPHICWYKYRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC1=NNC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395221 |

Source

|

| Record name | ST50807797 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid | |

CAS RN |

401638-68-4 |

Source

|

| Record name | ST50807797 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)